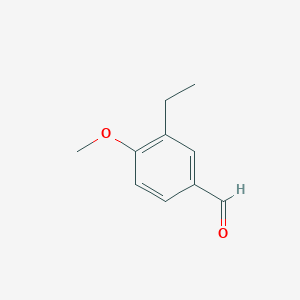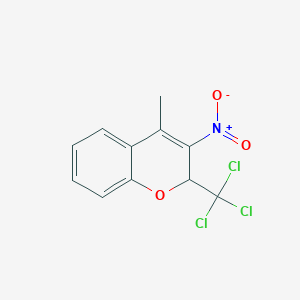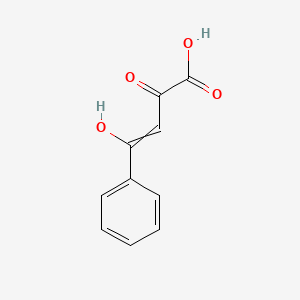
1-(3-Methylbenzyl)piperazin-2-one
Descripción general
Descripción
“1-(3-Methylbenzyl)piperazin-2-one” is a chemical compound with the empirical formula C12H16N2O . It is a solid substance and is used as a reference material for forensic laboratories . It affects the central and the autonomic nervous systems .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylbenzyl)piperazin-2-one” can be represented by the SMILES stringO=C(CNCC1)N1CC2=CC=CC(C)=C2 . This indicates that the molecule contains a piperazin-2-one ring attached to a 3-methylbenzyl group . Physical And Chemical Properties Analysis
“1-(3-Methylbenzyl)piperazin-2-one” is a solid substance . It has a molecular weight of 240.73 g/mol .Aplicaciones Científicas De Investigación
Spectroscopic Investigations
1-(4-Methylbenzyl) piperazine, a compound closely related to 1-(3-Methylbenzyl)piperazin-2-one, has been thoroughly studied for its spectroscopic properties. Through techniques like FT-IR, FT-Raman, UV, NMR, and others, insights into its molecular geometry, vibrational frequencies, and potential energy distribution have been obtained. Such studies are crucial for understanding the molecular behavior of similar compounds (Subashini & Periandy, 2017).
Bioactivity of Piperazine Derivatives
Piperazine derivatives, including those related to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and evaluated for their bioactivities. Certain compounds demonstrated significant cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings suggest potential applications in designing new therapeutics (Gul et al., 2019).
Antibacterial and DNA Binding Activities
Copper(II) complexes involving piperazine ligands similar to 1-(3-Methylbenzyl)piperazin-2-one have shown promising antibacterial activities and strong DNA binding affinities. These studies indicate potential applications in antimicrobial treatments and molecular biology research (Jayamani et al., 2014).
Charge Transfer Complex Studies
Charge transfer complexes using bioactive donors like 1-(2-methylbenzyl)piperazine, related to 1-(3-Methylbenzyl)piperazin-2-one, have been explored for their stability and DNA binding capabilities. Such research is fundamental in understanding electron transfer processes and designing new molecular materials (Suresh et al., 2020).
Synthesis and Pharmacological Evaluation
Novel derivatives of piperazines, akin to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and evaluated for pharmacological properties like antidepressant and antianxiety activities. These findings contribute to the development of new therapeutic agents (Kumar et al., 2017).
Antimicrobial Agent Synthesis
Novel compounds derived from piperazine structures, similar to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and shown moderate to good antimicrobial activities against various bacterial and fungal strains. This research is crucial for developing new antimicrobial agents (Jadhav et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVBDIHICJKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



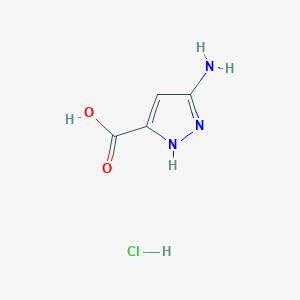


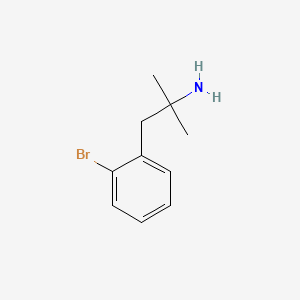
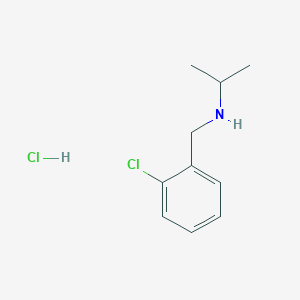
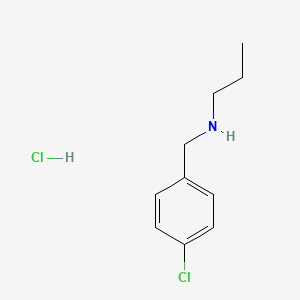
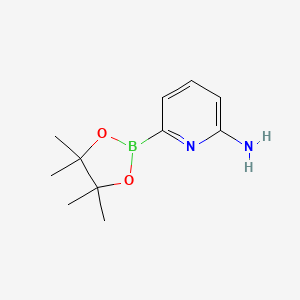

![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)

